2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1420297-13-7
VCID: VC3415003
InChI: InChI=1S/C13H20BNO4S/c1-9-10(7-8-11(15-9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C
Molecular Formula: C13H20BNO4S
Molecular Weight: 297.2 g/mol

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1420297-13-7

Cat. No.: VC3415003

Molecular Formula: C13H20BNO4S

Molecular Weight: 297.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1420297-13-7

Specification

CAS No. 1420297-13-7
Molecular Formula C13H20BNO4S
Molecular Weight 297.2 g/mol
IUPAC Name 2-methyl-6-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H20BNO4S/c1-9-10(7-8-11(15-9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3
Standard InChI Key GCUYTWOJQFRCMQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C

Introduction

Chemical Identity and Properties

Chemical Names and Identifiers

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is cataloged in chemical databases with various identifiers and alternative names. These identifiers are crucial for proper referencing and identification in scientific literature and databases. The compound was first registered in PubChem on April 6, 2016, with the most recent modification to its entry dated April 5, 2025 .

Table 1: Chemical Identifiers

Identifier TypeValue
PubChem CID118798090
CAS Registry Number1420297-13-7
European Community (EC) Number966-495-9
InChIInChI=1S/C13H20BNO4S/c1-9-10(7-8-11(15-9)20(6,16)17)14-18-12(2,3)13(4,5)19-14
InChIKeyGCUYTWOJQFRCMQ-UHFFFAOYSA-N
Molecular FormulaC13H20BNO4S

The compound is also known by several synonyms including "(2-METHYL-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER" and "6-METHANESULFONYL-2-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE" . These alternative names reflect different naming conventions and highlight specific structural features of the molecule.

Chemical Structure

The chemical structure of 2-methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine core with three key substituents: a methyl group at position 2, a methylsulfonyl group at position 6, and a boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at position 3 . This structural arrangement contributes to the compound's unique reactivity profile and chemical behavior.

The canonical SMILES notation for this compound is B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C, which provides a linear string representation of the molecular structure . The presence of the boron atom is noteworthy as it introduces unique reactivity patterns typical of organoboron compounds.

Physical Properties

The physical properties of 2-methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine influence its behavior in various chemical environments and applications. These properties are summarized in the following table:

Table 2: Physical Properties

PropertyValueMethod/Reference
Molecular Weight297.2 g/molComputed by PubChem 2.1
Exact Mass297.1206095 DaComputed by PubChem 2.1
Monoisotopic Mass297.1206095 DaComputed by PubChem 2.1
Heavy Atom Count20Computed by PubChem
Formal Charge0Computed by PubChem
Complexity455Computed by Cactvs 3.4.8.18
Topological Polar Surface Area73.9 ŲComputed by Cactvs 3.4.8.18

The moderate molecular weight of this compound (297.2 g/mol) places it within a range typical for synthetic intermediates used in pharmaceutical research. The topological polar surface area (TPSA) value of 73.9 Ų provides insight into the compound's potential membrane permeability and bioavailability, which is relevant for potential biological applications or drug development considerations.

Chemical Properties

Understanding the chemical properties of 2-methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is essential for predicting its behavior in reactions and for designing synthetic pathways that incorporate this compound.

Table 3: Chemical Properties

PropertyValueMethod/Reference
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Defined Atom Stereocenter Count0Computed by PubChem
Undefined Atom Stereocenter Count0Computed by PubChem
Defined Bond Stereocenter Count0Computed by PubChem
Undefined Bond Stereocenter Count0Computed by PubChem
Covalently-Bonded Unit Count1Computed by PubChem

The absence of hydrogen bond donors (0) coupled with a significant number of hydrogen bond acceptors (5) suggests that this compound may exhibit interesting solubility profiles and intermolecular interactions. The presence of two rotatable bonds indicates a moderate level of conformational flexibility, which may influence its binding properties in biochemical systems or its behavior in crystallization processes.

Classification CategoryStatusDetails
PictogramWarningGHS07 (Exclamation mark)
Signal WordWarningIndicates lower level of hazard
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

According to the ECHA C&L Inventory, this hazard information was provided by one company from one notification . The GHS precautionary statements associated with this compound include codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, among others, which provide guidance on safe handling, storage, and emergency response procedures .

Synthesis Methods

Typical approaches to boronic acid pinacol esters of heteroaromatic compounds include:

  • Direct borylation of the corresponding heteroarene using iridium or palladium catalysts and bis(pinacolato)diboron (B2pin2)

  • Halogen-metal exchange of a halogenated precursor (such as a bromopyridine derivative) followed by reaction with a suitable boron electrophile such as isopropoxyboronic acid pinacol ester

  • Miyaura borylation of a halogenated precursor using bis(pinacolato)diboron and a palladium catalyst

The specific synthetic route employed would likely depend on factors such as the availability of starting materials, scale of production, and the tolerance of various functional groups to the reaction conditions.

The presence of the methylsulfonyl group suggests that selective functionalization steps would be required in the synthetic sequence, potentially involving oxidation of a methylthio precursor to achieve the required sulfonyl oxidation state.

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